4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Studies and Molecular Interactions
Synthesis and Fluorescence Studies : Novel fluorophores, including derivatives with structural motifs related to the compound , have been synthesized and characterized, showing potential for labelling and fluorescence studies in biological applications. These compounds exhibit good fluorescence signals and higher hybridization affinity when attached to oligodeoxyribonucleotides, suggesting their utility in molecular biology for studying nucleic acid interactions and dynamics (Singh & Singh, 2007).
Molecular Interactions with Carbonic Anhydrases : Research into benzenesulfonamides, including structural analyses through X-ray crystallography, has led to the design of compounds targeting human carbonic anhydrases (hCAs). These studies have paved the way for developing selective inhibitors with potential therapeutic applications, demonstrating the importance of understanding molecular interactions at the atomic level (Bruno et al., 2017).
Synthesis and Characterization of Novel Compounds
Synthesis and Characterization : The development and characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives highlight the importance of structural modifications, including fluorine substitutions, in affecting the chemical and physical properties of compounds. These studies contribute to the fields of synthetic chemistry and materials science by providing insights into the synthesis of complex molecules with specific functional attributes (Grudova et al., 2020).
Catalysis and Chemical Transformations
Catalysis and Synthetic Applications : Research involving the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution demonstrates the utility of such compounds in catalysis and synthetic chemistry. These studies offer valuable methodologies for constructing fluorinated heterocycles, which are of significant interest in pharmaceutical and agrochemical industries due to their unique properties (Ichikawa et al., 2006).
Bioimaging and Sensing Applications
Bioimaging and Sensing : The development of caged Zn2+ probes based on benzenesulfonamide derivatives illustrates the application of these compounds in bioimaging and sensing. Such studies are crucial for advancing diagnostic and therapeutic strategies, enabling the visualization and quantification of biological processes at the molecular level (Aoki et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBOVDDKOYSOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.